molecular formula C17H20ClN3O2 B2645161 N-[4-(methylaminomethyl)phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide;hydrochloride

N-[4-(methylaminomethyl)phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide;hydrochloride

Cat. No.: B2645161
M. Wt: 333.8 g/mol
InChI Key: XUBYQTCAOAXNKQ-UHFFFAOYSA-N
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Description

CP-409092 hydrochloride is a chemical compound known for its role as a partial agonist of the gamma-aminobutyric acid type A receptor. This compound exhibits anti-anxiety activity and is primarily used in scientific research. The hydrochloride form of CP-409092 is preferred due to its enhanced water solubility and stability compared to its free base form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP-409092 hydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of CP-409092 hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions

CP-409092 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

CP-409092 hydrochloride is widely used in scientific research due to its unique properties:

Mechanism of Action

CP-409092 hydrochloride exerts its effects by acting as a partial agonist of the gamma-aminobutyric acid type A receptor. This interaction enhances the inhibitory effects of gamma-aminobutyric acid, leading to reduced neuronal excitability and anxiolytic effects. The compound binds to specific sites on the receptor, modulating its activity and influencing downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CP-409092 hydrochloride is unique due to its partial agonist activity at gamma-aminobutyric acid type A receptors, which provides a distinct pharmacological profile compared to full agonists like diazepam and alprazolam. This partial agonist activity may result in fewer side effects and a different therapeutic profile .

Properties

IUPAC Name

N-[4-(methylaminomethyl)phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2.ClH/c1-18-9-11-5-7-12(8-6-11)20-17(22)13-10-19-14-3-2-4-15(21)16(13)14;/h5-8,10,18-19H,2-4,9H2,1H3,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBYQTCAOAXNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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